molecular formula C14H16N2O4 B1582270 Tryptophan, N-acetyl-5-methoxy- CAS No. 67010-09-7

Tryptophan, N-acetyl-5-methoxy-

Cat. No.: B1582270
CAS No.: 67010-09-7
M. Wt: 276.29 g/mol
InChI Key: IJODSTPSSWJSBC-UHFFFAOYSA-N
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Description

Tryptophan, N-acetyl-5-methoxy- is a compound known as melatonin. It is a hormone that plays a crucial role in regulating various biological and physiological processes, including sleep, circadian rhythms, reproduction, and antioxidant effects. Melatonin is synthesized primarily in the pineal gland from the essential amino acid tryptophan via serotonin .

Mechanism of Action

Target of Action

Tryptophan, N-acetyl-5-methoxy-, also known as (2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid, primarily targets melatonin receptors (MT1 and MT2) in the body . These receptors play a crucial role in various physiological functions, including circadian rhythm regulation, sleep-wake cycle, and immune-modulation .

Mode of Action

The interaction of Tryptophan, N-acetyl-5-methoxy- with its targets results in a series of physiological changes. It acts as a full agonist at the 5-HT 1, 5-HT 2, 5-HT 4, 5-HT 6, and 5-HT 7 receptors . It also has antioxidant properties, effectively scavenging a wide range of reactive nitrogen species (RNS) and reactive oxygen species (ROS) .

Biochemical Pathways

Tryptophan, N-acetyl-5-methoxy- is involved in several biochemical pathways. It is synthesized from the essential amino acid tryptophan via serotonin in the pineal gland . The synthesis and secretion of this compound are regulated by the suprachiasmatic nucleus (SCN) through a complex neural network . It also plays a role in the regulation of transcripts of manifold genes, validating its imperative contribution as a multi-regulatory substance .

Pharmacokinetics

The pharmacokinetics of Tryptophan, N-acetyl-5-methoxy- involves its absorption, distribution, metabolism, and excretion (ADME) properties. Due to its small molecular size and high lipophilicity, it has the capacity to pass through all biological membranes, allowing it to be evenly distributed to all biological tissues and fluids by crossing the blood-brain barrier .

Result of Action

The molecular and cellular effects of Tryptophan, N-acetyl-5-methoxy-'s action are diverse. It has been found to have significant apoptotic, angiogenic, oncostatic, and anti-proliferative effects on various oncological cells . It also has a protective effect against oxidative damage in plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tryptophan, N-acetyl-5-methoxy-. For instance, it has been found that abiotic stress induces the synthesis of this compound, helping plants thrive under stress conditions . Furthermore, it has been suggested that the rate of its synthesis and secretion can be influenced by light or dark conditions .

Biochemical Analysis

Biochemical Properties

Tryptophan, N-acetyl-5-methoxy- is involved in several biochemical reactions. It is synthesized from tryptophan through a series of enzymatic reactions involving tryptophan hydroxylase, aromatic L-amino acid decarboxylase, serotonin N-acetyltransferase, and hydroxyindole O-methyltransferase . These enzymes facilitate the conversion of tryptophan to serotonin and subsequently to melatonin. The compound interacts with various biomolecules, including melatonin receptors (MT1 and MT2), which mediate its physiological effects .

Cellular Effects

Tryptophan, N-acetyl-5-methoxy- exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, melatonin has been shown to regulate circadian rhythms by interacting with the suprachiasmatic nucleus in the brain . It also exhibits antioxidant properties, protecting cells from oxidative stress by scavenging free radicals and enhancing the expression of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of action of tryptophan, N-acetyl-5-methoxy- involves binding interactions with melatonin receptors (MT1 and MT2), which are G-protein-coupled receptors . Upon binding, melatonin activates these receptors, leading to various downstream signaling events, including the inhibition of adenylate cyclase and the activation of protein kinase C. These signaling pathways result in changes in gene expression, enzyme activity, and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tryptophan, N-acetyl-5-methoxy- can vary over time. Melatonin is known for its stability and resistance to degradation, allowing it to maintain its biological activity over extended periods . Long-term studies have shown that melatonin can have sustained effects on cellular function, including the regulation of circadian rhythms and antioxidant defense mechanisms .

Dosage Effects in Animal Models

The effects of tryptophan, N-acetyl-5-methoxy- vary with different dosages in animal models. At low doses, melatonin has been shown to regulate sleep and circadian rhythms effectively . At higher doses, it can exhibit toxic or adverse effects, including disruptions in hormonal balance and oxidative stress . Threshold effects have been observed, indicating that the optimal dosage range is critical for achieving the desired physiological outcomes .

Metabolic Pathways

Tryptophan, N-acetyl-5-methoxy- is involved in several metabolic pathways. It is synthesized from tryptophan through the serotonin pathway, which includes the intermediate steps of serotonin and N-acetylserotonin . The enzymes involved in these pathways include tryptophan hydroxylase, aromatic L-amino acid decarboxylase, serotonin N-acetyltransferase, and hydroxyindole O-methyltransferase . Melatonin also influences metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Tryptophan, N-acetyl-5-methoxy- is transported and distributed within cells and tissues through various mechanisms. It can cross biological membranes due to its small molecular size and lipophilicity . Melatonin is distributed evenly across biological tissues and fluids, including the brain, gastrointestinal system, and reproductive organs . Transporters and binding proteins, such as albumin, facilitate its distribution and localization within the body .

Subcellular Localization

The subcellular localization of tryptophan, N-acetyl-5-methoxy- is essential for its activity and function. Melatonin is found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution allows melatonin to exert its effects on cellular processes, such as antioxidant defense and gene regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melatonin can be synthesized through several methods. One common synthetic route involves the acetylation of 5-methoxytryptamine. The process includes adding 5-methoxytryptamine to a dichloromethane solvent, followed by the addition of a mixed solution of acetic anhydride and dichloromethane at a temperature of 5-10°C. A catalyst, such as 4-dimethylaminopyridine, is then added, and the reaction is allowed to proceed at room temperature for 1-2 hours .

Industrial Production Methods

Industrial production of melatonin often involves biosynthesis using engineered microbial cell factories. For example, Escherichia coli can be genetically modified to express genes from the melatonin synthesis pathway, allowing for the production of melatonin from L-tryptophan. This method is advantageous due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Melatonin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Melatonin can be oxidized by reactive oxygen species, leading to the formation of various metabolites.

    Reduction: Reduction reactions involving melatonin are less common but can occur under specific conditions.

    Substitution: Melatonin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Major Products

The major products formed from these reactions include various metabolites that retain some of the biological activity of melatonin .

Scientific Research Applications

Melatonin has a wide range of scientific research applications:

    Chemistry: Melatonin is studied for its antioxidant properties and its ability to scavenge free radicals.

    Biology: It plays a role in regulating circadian rhythms and reproductive cycles.

    Medicine: Melatonin is used clinically to treat sleep disorders, such as insomnia, and has potential therapeutic applications in treating degenerative diseases and hormone-dependent cancers.

    Industry: Melatonin is used in the production of dietary supplements and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A precursor to melatonin, involved in mood regulation and sleep.

    N-acetylserotonin: An intermediate in the synthesis of melatonin, with similar but distinct biological activities.

    5-methoxytryptamine: Another intermediate in the melatonin synthesis pathway.

Uniqueness

Melatonin is unique due to its ability to cross biological membranes easily, its amphiphilic nature, and its wide range of biological activities. Unlike its precursors and intermediates, melatonin has a more pronounced effect on regulating circadian rhythms and has potent antioxidant properties .

Properties

IUPAC Name

2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODSTPSSWJSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20319540
Record name NSC346590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67010-09-7
Record name NSC346590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC346590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20319540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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